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molecular formula C10H8F3NO3 B8457311 3-(4-Nitro-2-(trifluoromethyl)phenyl)propionaldehyde

3-(4-Nitro-2-(trifluoromethyl)phenyl)propionaldehyde

Cat. No. B8457311
M. Wt: 247.17 g/mol
InChI Key: JOLBBHBNIPHUID-UHFFFAOYSA-N
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Patent
US08299252B2

Procedure details

4-Bromo-3-(trifluoromethyl)nitrobenzene (2700 mg, 10 mmol) was dissolved in DMF (15 mL), and allyl alcohol (1750 mg, 30 mmol), tetrabutylammonium chloride (2780 mg, 10 mmol), palladium acetate (120 mg, 5 mol %), and triethylamine (3 mL, 21 mmol) were added thereto. The resulting mixture was stirred under argon atmosphere at 90° C. for 0.5 hours. The reaction solution was partitioned between water and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=4:1) to give 3-(4-nitro-2-(trifluoromethyl)phenyl)propionaldehyde (1700 mg, 69%) as a light-yellow oil.
Quantity
2700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1750 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
2780 mg
Type
catalyst
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[CH2:15]([OH:18])[CH:16]=[CH2:17].C(N(CC)CC)C>CN(C=O)C.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([CH2:17][CH2:16][CH:15]=[O:18])=[C:3]([C:11]([F:14])([F:13])[F:12])[CH:4]=1)([O-:10])=[O:9] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
2700 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1750 mg
Type
reactant
Smiles
C(C=C)O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2780 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
120 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under argon atmosphere at 90° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography (n-hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)CCC=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1700 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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